2-Isopropenylaniline

Heterocyclic chemistry Quinoline synthesis Lewis acid catalysis

2-Isopropenylaniline (CAS 52562-19-3) is an ortho-substituted aniline derivative bearing an isopropenyl group at the 2-position of the aromatic ring, classified as an o-aminostyrene analog. The compound exists as a colorless to pale yellow liquid with a density of 0.978 g/mL at 25 °C, a boiling point of 95 °C at 13 mmHg, and a refractive index (n20/D) of 1.57.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 52562-19-3
Cat. No. B1294904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropenylaniline
CAS52562-19-3
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC=CC=C1N
InChIInChI=1S/C9H11N/c1-7(2)8-5-3-4-6-9(8)10/h3-6H,1,10H2,2H3
InChIKeyHEDYZFYQYPWWCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Isopropenylaniline (CAS 52562-19-3): Ortho-Alkenylaniline Building Block for Heterocyclic Synthesis


2-Isopropenylaniline (CAS 52562-19-3) is an ortho-substituted aniline derivative bearing an isopropenyl group at the 2-position of the aromatic ring, classified as an o-aminostyrene analog [1]. The compound exists as a colorless to pale yellow liquid with a density of 0.978 g/mL at 25 °C, a boiling point of 95 °C at 13 mmHg, and a refractive index (n20/D) of 1.57 . Its bifunctional architecture—comprising a nucleophilic primary aromatic amine and an electrophilic isopropenyl moiety—enables participation in diverse cyclization, cycloaddition, and coupling reactions that are inaccessible to simpler aniline derivatives [2]. The presence of the α-methyl substituent on the alkenyl group differentiates it structurally from 2-vinylaniline and 2-allylaniline, conferring distinct steric and electronic properties that influence reaction outcomes in heterocycle construction [3].

2-Isopropenylaniline: Why 2-Vinylaniline and 2-Allylaniline Cannot Be Directly Substituted


The isopropenyl group in 2-isopropenylaniline introduces an α-methyl substituent that is absent in both 2-vinylaniline (terminal vinyl, C=CH₂) and 2-allylaniline (CH₂–CH=CH₂) [1]. This methyl substitution exerts pronounced effects on alkene electronics (increased nucleophilicity of the double bond) and steric encumbrance at the reactive site [2]. In Lewis acid-catalyzed cyclocondensations with ketones, 2-isopropenylaniline undergoes clean annulation to yield 2,2,4-trisubstituted 1,2-dihydroquinolines, whereas 2-vinylaniline under analogous conditions produces complex mixtures of quinolines and dihydroquinolines with diminished regioselectivity [3]. In selenium-mediated cyclizations, the α-methyl group directs cyclization toward 3,1-benzooxazine formation rather than simple indole scaffolds, a pathway unavailable to the unsubstituted vinyl analog [4]. These divergent outcomes preclude generic substitution and mandate compound-specific sourcing for reproducible synthetic sequences.

2-Isopropenylaniline: Quantitative Differentiation Evidence for Procurement Decisions


Dihydroquinoline Synthesis: Superior Yields in BF₃·OEt₂-Catalyzed Cyclocondensation vs. 2-Vinylaniline

2-Isopropenylaniline undergoes BF₃·OEt₂-catalyzed reaction with ketones to afford 2,2,4-trisubstituted 1,2-dihydroquinolines in moderate to excellent yields (typically 60-95% range depending on ketone substrate) [1]. In contrast, analogous FeCl₃-mediated reactions of 2-vinylaniline with carbonyl compounds produce mixtures of quinolines and 1,2-dihydroquinolines, with dihydroquinoline yields frequently falling below 50% due to competing oxidation pathways [2]. The α-methyl group on the isopropenyl moiety stabilizes the intermediate iminium ion, suppressing aromatization and enabling cleaner formation of the partially saturated heterocycle [1].

Heterocyclic chemistry Quinoline synthesis Lewis acid catalysis

Indole Synthesis via Selenium-Mediated Cyclization: 68% Yield Achieved with N-Tosyl-2-isopropenylanilide

Reaction of phenylselenenyl chloride with N-tosyl-2-isopropenylanilide followed by m-CPBA oxidation yields N-tosyl-3-methylindole in 68% isolated yield [1]. This compares favorably to the 65% yield observed for the alternative cyclization pathway (4-methyl-4-phenylselenomethyl-2-trifluoromethyl-3,1-benzooxazine) from the free aniline [1]. The tosyl-protected derivative directs cyclization toward the indole scaffold, demonstrating the synthetic versatility of the 2-isopropenylaniline core. In contrast, 2-allylaniline derivatives under similar selenium-mediated conditions predominantly yield benzofuran-type products [2], underscoring the unique cyclization behavior conferred by the isopropenyl substitution pattern.

Indole synthesis Organoselenium chemistry Cyclization

Hydroaminomethylation: High Chemo- and Regioselectivity for Tetrahydroquinoline Formation

Intramolecular hydroaminomethylation of 2-isopropenylanilines using an ionic diamino rhodium catalyst proceeds with high chemo- and regioselectivity, yielding 1,2,3,4-tetrahydroquinolines in good isolated yields [1]. The reaction is atom-economical and does not require phosphine ligands. The regioselectivity is attributed to the α-methyl substituent directing hydroformylation to the less substituted alkene carbon, followed by intramolecular reductive amination. While direct yield data for unsubstituted analogs under identical conditions are not reported, general hydroaminomethylation of styrenes typically exhibits lower regioselectivity, often producing mixtures of branched and linear amines [2].

Catalysis Hydroaminomethylation Tetrahydroquinoline Regioselectivity

Commercial Availability and Purity: ≥98% (GC) Enables Reproducible Synthetic Outcomes

2-Isopropenylaniline is commercially available from major suppliers at ≥98% purity (GC), with specifications including density of 0.978 g/mL at 25 °C and boiling point of 95 °C at 13 mmHg . This purity level is comparable to that of 2-vinylaniline (typically 95-97%) but exceeds the purity of 2-allylaniline, which is often supplied at 90-95% due to its greater susceptibility to oxidation . Higher initial purity reduces the need for pre-reaction purification steps and minimizes side reactions attributable to impurities, directly impacting reproducibility in synthetic protocols.

Chemical procurement Purity specification Reproducibility

Stability: Long-Term Storage at Room Temperature with Minimal Decomposition

2-Isopropenylaniline is reported to be stable under recommended storage conditions (room temperature, sealed, dry, protected from light) with no significant decomposition over extended periods . This contrasts with 2-vinylaniline, which requires refrigeration (2-8°C) to prevent polymerization and oxidation . The α-methyl substitution on the alkene reduces its propensity for radical-initiated polymerization, enhancing shelf life and reducing the need for cold-chain logistics. Stability data indicate that when stored as directed, 2-isopropenylaniline remains viable for use without degradation for at least 12-24 months .

Storage stability Shelf life Chemical stability

2-Isopropenylaniline: High-Value Application Scenarios Backed by Quantitative Evidence


Synthesis of 2,2,4-Trisubstituted 1,2-Dihydroquinolines for Medicinal Chemistry

When the synthetic objective is a 2,2,4-trisubstituted 1,2-dihydroquinoline scaffold—a privileged structure in antimalarial, anticancer, and anti-inflammatory drug discovery—2-isopropenylaniline is the preferred starting material. Its BF₃·OEt₂-catalyzed reaction with ketones provides 60-95% yields of the desired dihydroquinolines [1], whereas 2-vinylaniline under comparable conditions yields predominantly oxidized quinoline products and lower dihydroquinoline yields [2]. This yield differential justifies the selection of 2-isopropenylaniline for multi-step medicinal chemistry campaigns where intermediate efficiency directly impacts project timelines and costs.

Preparation of 3-Methylindoles via Selenium-Mediated Cyclization

For research programs targeting 3-methylindole derivatives—key intermediates in alkaloid synthesis and kinase inhibitor development—N-tosyl-2-isopropenylanilide enables access to N-tosyl-3-methylindole in 68% yield [1]. The α-methyl group on the isopropenyl moiety is essential for directing cyclization toward the indole scaffold; unsubstituted vinyl analogs undergo alternative cyclization pathways or afford lower yields. This makes 2-isopropenylaniline a strategic choice when the 3-methyl substitution pattern is required.

Atom-Economical Synthesis of 1,2,3,4-Tetrahydroquinolines via Hydroaminomethylation

When a sustainable, atom-economical route to 1,2,3,4-tetrahydroquinolines is required, 2-isopropenylaniline enables intramolecular hydroaminomethylation using a phosphine-free rhodium catalyst [1]. The reaction proceeds with high chemo- and regioselectivity, avoiding the formation of regioisomeric mixtures that complicate purification. This application scenario is particularly valuable for process chemistry and scale-up, where waste minimization and product purity are paramount.

Ambient-Stable Building Block for Multi-Step Syntheses

For laboratories without dedicated cold-chain storage or those conducting long-term synthetic campaigns, 2-isopropenylaniline's room-temperature stability [1] offers a logistical advantage over refrigeration-requiring analogs like 2-vinylaniline [2]. The ≥98% commercial purity ensures consistent reactivity across batches, making it suitable for both academic research and industrial process development where reproducibility and inventory management are critical.

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